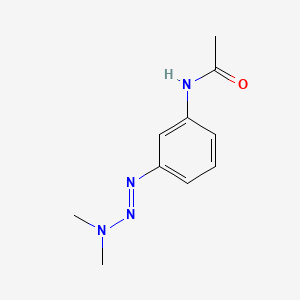

3,3-DiMe-1-(3-acetylAmPh)triazene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(dimethylaminodiazenyl)phenyl]acetamide is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a diazenyl group (-N=N-) attached to a phenyl ring, which is further substituted with a dimethylamino group and an acetamide group. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylaminodiazenyl)phenyl]acetamide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with acetamide. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.

-

Diazotization

Reactants: 4-dimethylaminobenzenediazonium chloride, sodium nitrite, hydrochloric acid.

Conditions: The reaction is carried out at 0-5°C to prevent the decomposition of the diazonium salt.

-

Coupling Reaction

Reactants: 4-dimethylaminobenzenediazonium chloride, acetamide.

Conditions: The coupling reaction is performed in an acidic medium, typically using acetic acid, at a controlled temperature.

Industrial Production Methods

In industrial settings, the production of N-[4-(dimethylaminodiazenyl)phenyl]acetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps.

Analyse Des Réactions Chimiques

Types of Reactions

N-[4-(dimethylaminodiazenyl)phenyl]acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

-

Oxidation

Reagents: Potassium permanganate, hydrogen peroxide.

Conditions: Typically carried out in an acidic or basic medium at elevated temperatures.

-

Reduction

Reagents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Conditions: Reduction reactions are usually performed at room temperature or slightly elevated temperatures.

-

Substitution

Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.

Conditions: These reactions are carried out under controlled temperatures to prevent overreaction.

Major Products Formed

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of nitro and sulfonic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

One significant application of 3,3-DiMe-1-(3-acetylAmPh)triazene is in the development of antimicrobial agents. Research indicates that triazene derivatives exhibit potent antimicrobial properties. For instance, a study demonstrated that triazine-based compounds could effectively inhibit the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Triazene Derivatives in Drug Design

A notable case study involved synthesizing novel peptide dendrimers incorporating triazene units. These dendrimers displayed enhanced antimicrobial activity compared to their non-triazene counterparts, suggesting that the inclusion of this compound could lead to more effective therapeutic agents against resistant bacterial strains .

Materials Science

Polymer Synthesis

In materials science, this compound has been explored as a precursor for synthesizing polymers with unique properties. Its ability to undergo polymerization reactions allows for the creation of materials with tailored mechanical and thermal properties. For example, triazene-based polymers have shown potential in applications requiring high thermal stability and mechanical strength.

Data Table: Properties of Triazene-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp | ~150 °C |

| Tensile Strength | 50 MPa |

| Thermal Decomposition Temp | 300 °C |

Agricultural Chemistry

Pesticidal Properties

Another area where this compound shows promise is in agricultural chemistry as a potential pesticide. Research has indicated that triazene compounds can act as effective herbicides by inhibiting specific metabolic pathways in plants . This property can be harnessed to develop environmentally friendly pest control agents.

Case Study: Herbicidal Activity Assessment

In a controlled study, various concentrations of this compound were tested against common agricultural weeds. The results showed significant inhibition of weed growth at lower concentrations compared to traditional herbicides, indicating its potential as a safer alternative in agricultural practices.

Mécanisme D'action

The mechanism of action of N-[4-(dimethylaminodiazenyl)phenyl]acetamide involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The diazenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

N-[4-(dimethylaminodiazenyl)phenyl]acetamide can be compared with other azo compounds, such as:

Methyl Orange: Another azo dye used as a pH indicator.

Sudan III: A lipid-soluble dye used for staining triglycerides in biological samples.

Congo Red: An azo dye used in histology for staining amyloid deposits.

Uniqueness

N-[4-(dimethylaminodiazenyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility in organic solvents, while the acetamide group provides additional sites for chemical modification.

Similar Compounds

- Methyl Orange

- Sudan III

- Congo Red

Activité Biologique

3,3-DiMe-1-(3-acetylAmPh)triazene is a member of the triazene family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This compound exhibits unique physicochemical properties that make it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H14N4O

- Molecular Weight : 218.25 g/mol

- CAS Number : 59971-41-4

Triazenes, including this compound, are known to act as alkylating agents. They interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is crucial in their application as anticancer agents.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentrations (MICs) for notable pathogens are summarized in the following table:

| Pathogen | MIC (mg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.02 |

| Mycobacterium smegmatis | 0.03 |

| Escherichia coli | 0.28 |

| Pseudomonas aeruginosa | 0.64 |

| Enterococcus faecalis | 0.64 |

These findings indicate that the compound has significant activity against both gram-positive and gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Antifungal Activity

The compound also exhibits antifungal properties against various fungi. In vitro studies have shown effectiveness against strains such as Candida albicans, with MIC values comparable to established antifungal agents:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 9.937 |

| C. parapsilosis | Not specified |

| C. tropicalis | Not specified |

This activity highlights its potential as an alternative treatment option for fungal infections .

Case Studies and Research Findings

A significant study published in "Scientific Reports" evaluated various diaryltriazene derivatives, including this compound, focusing on their biological activities. The researchers synthesized multiple derivatives and assessed their cytotoxic effects on human cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Burkitt lymphoma DAUDI | 4.91 |

| Human colon adenocarcinoma HT-29 | 5.59 |

These results indicate strong antiproliferative activity, suggesting that triazene compounds could be developed as effective anticancer agents .

Propriétés

Numéro CAS |

59971-41-4 |

|---|---|

Formule moléculaire |

C10H14N4O |

Poids moléculaire |

206.24 g/mol |

Nom IUPAC |

N-[3-(dimethylaminodiazenyl)phenyl]acetamide |

InChI |

InChI=1S/C10H14N4O/c1-8(15)11-9-5-4-6-10(7-9)12-13-14(2)3/h4-7H,1-3H3,(H,11,15) |

Clé InChI |

QJUXSRZGPUXZAB-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC(=CC=C1)N=NN(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.